molecular formula C14H18N6O B5259721 (1-ETHYL-1H-PYRAZOL-3-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE

(1-ETHYL-1H-PYRAZOL-3-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE

Cat. No.: B5259721
M. Wt: 286.33 g/mol
InChI Key: KUWJEOAXGOAETA-UHFFFAOYSA-N
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Description

(1-ETHYL-1H-PYRAZOL-3-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is a complex organic compound that features a pyrazole ring and a piperazine ring linked through a methanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ETHYL-1H-PYRAZOL-3-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

    Oxidation: Formation of pyrazole N-oxides.

    Reduction: Formation of methylene-bridged derivatives.

    Substitution: Formation of alkylated piperazine derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex heterocyclic compounds .

Biology

It has been studied for its potential as an enzyme inhibitor, particularly targeting kinases and proteases .

Medicine

The compound shows promise in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.

Industry

In the industrial sector, it is used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (1-ETHYL-1H-PYRAZOL-3-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets such as enzymes and receptors. The pyrazole ring can interact with the active sites of enzymes, inhibiting their activity. The piperazine ring can enhance the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (1-METHYL-1H-PYRAZOL-3-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE
  • (1-ETHYL-1H-PYRAZOL-3-YL)[4-(2-QUINOLINYL)PIPERAZINO]METHANONE

Uniqueness

The unique combination of the pyrazole and piperazine rings in (1-ETHYL-1H-PYRAZOL-3-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE provides it with distinct chemical properties and biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

(1-ethylpyrazol-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O/c1-2-20-7-4-12(17-20)13(21)18-8-10-19(11-9-18)14-15-5-3-6-16-14/h3-7H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWJEOAXGOAETA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816204
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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